molecular formula C9H13ClN2O B11898161 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine CAS No. 1346708-21-1

3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine

Cat. No.: B11898161
CAS No.: 1346708-21-1
M. Wt: 200.66 g/mol
InChI Key: VGFONFCYLYOPAR-UHFFFAOYSA-N
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Description

3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine is an organic compound that features a pyridine ring substituted with a chlorine atom and an ether linkage to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine typically involves the reaction of 4-chloropyridine with an appropriate alkylating agent. One common method is the nucleophilic substitution reaction where 4-chloropyridine is reacted with 3-chloropropylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloropyridin-2-yl)methanol: This compound shares the pyridine ring and chlorine substitution but differs in the functional group attached to the ring.

    2-Chloro-4-pyridinylboronic acid: Another compound with a similar pyridine ring structure but with a boronic acid functional group.

Uniqueness

3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine is unique due to its specific combination of a pyridine ring, chlorine substitution, and an ether linkage to a propylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1346708-21-1

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

3-(4-chloropyridin-2-yl)oxy-N-methylpropan-1-amine

InChI

InChI=1S/C9H13ClN2O/c1-11-4-2-6-13-9-7-8(10)3-5-12-9/h3,5,7,11H,2,4,6H2,1H3

InChI Key

VGFONFCYLYOPAR-UHFFFAOYSA-N

Canonical SMILES

CNCCCOC1=NC=CC(=C1)Cl

Origin of Product

United States

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